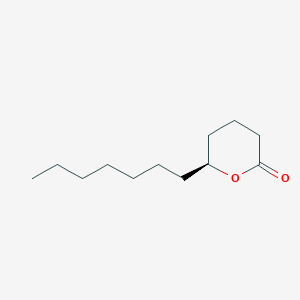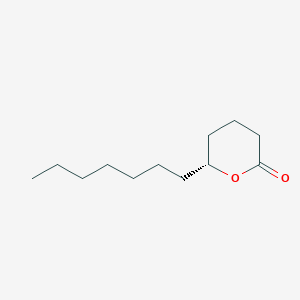
8-Amino-1,3,6-Naftalenotrisulfonato disódico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 8-amino-1,3,6-naphthalenetrisulfonate: is a polyanionic dye known for its high fluorescence and water solubility. It is commonly used in various biochemical and analytical applications due to its ability to form stable complexes with various ions and molecules .
Aplicaciones Científicas De Investigación
Chemistry: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is used as a fluorescent probe in various chemical assays. Its high fluorescence quantum yield makes it suitable for detecting trace amounts of analytes .
Biology: In biological research, the compound is used as a neuronal tracer and in membrane fusion assays. Its ability to form stable complexes with ions like thallium and cesium makes it useful in studying ion transport and permeability .
Medicine: The compound is used in diagnostic assays and imaging techniques due to its high fluorescence and stability. It is also employed in the study of carbohydrate metabolism and glycoprotein analysis .
Industry: In industrial applications, Disodium 8-amino-1,3,6-naphthalenetrisulfonate is used in the production of dyes and pigments. It is also utilized in the development of fluorescent markers for various analytical techniques .
Mecanismo De Acción
- This interaction is acid-catalyzed, and the pH of the reaction solution influences the kinetics and degree of derivatization of carbohydrates by ANTS .
- D2O increases its fluorescence quantum yield, useful for determining water permeability in red blood cell ghosts and kidney collecting tubes .
- Excretion : Excretion pathways depend on the specific form of ANTS used (e.g., free compound or conjugates) .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is typically synthesized by sulfonation of 8-amino-1-naphthol, followed by neutralization with sodium hydroxide or sodium carbonate.
Industrial Production Methods: In industrial settings, the compound is produced by reacting 8-amino-1,3,6-naphthalenetrisulfonic acid with sodium bicarbonate or sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Disodium 8-amino-1,3,6-naphthalenetrisulfonate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or sodium cyanoborohydride under mild conditions.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted naphthalene derivatives.
Comparación Con Compuestos Similares
- 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt
- 8-Anilino-1-naphthalenesulfonic acid
- 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt
Comparison: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is unique due to its high water solubility and fluorescence quantum yield. Compared to similar compounds, it offers better stability and higher sensitivity in various assays. Its ability to form stable complexes with a wide range of ions and molecules makes it more versatile in scientific research and industrial applications .
Propiedades
Número CAS |
5398-34-5 |
|---|---|
Fórmula molecular |
C10H7NNa2O9S3 |
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
disodium;4-amino-5-sulfonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Clave InChI |
KHJANRFXWPPWEL-UHFFFAOYSA-L |
SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
| 5398-34-5 | |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















